molecular formula C20H18N2O4S B11366991 N-(4-methylphenyl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

N-(4-methylphenyl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11366991
M. Wt: 382.4 g/mol
InChI Key: XBLXRGLGSSBLNM-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-(4-NITROPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a combination of aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-(4-NITROPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-methylphenylamine, 4-nitrophenol, and thiophene-2-carboxaldehyde. These intermediates undergo various reactions, including nitration, reduction, and condensation, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-(4-NITROPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, oxidizing agents like potassium permanganate, and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: Use as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-(4-NITROPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with aromatic and heterocyclic substituents, such as:

  • N-(4-METHYLPHENYL)-2-(4-AMINOPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
  • N-(4-METHYLPHENYL)-2-(4-HYDROXYPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of N-(4-METHYLPHENYL)-2-(4-NITROPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-(4-nitrophenoxy)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18N2O4S/c1-15-4-6-16(7-5-15)21(13-19-3-2-12-27-19)20(23)14-26-18-10-8-17(9-11-18)22(24)25/h2-12H,13-14H2,1H3

InChI Key

XBLXRGLGSSBLNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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